molecular formula C15H21NO2 B11814703 2-(4-Ethylphenyl)-2-(piperidin-1-yl)acetic acid

2-(4-Ethylphenyl)-2-(piperidin-1-yl)acetic acid

Cat. No.: B11814703
M. Wt: 247.33 g/mol
InChI Key: TYFUGOFIQZKNDT-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-2-(piperidin-1-yl)acetic acid is an organic compound that features a piperidine ring and an ethyl-substituted phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-2-(piperidin-1-yl)acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation of the phenyl ring.

    Formation of the Acetic Acid Moiety: The acetic acid group can be introduced through carboxylation reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ethyl group.

    Reduction: Reduction reactions can occur, potentially affecting the phenyl ring or the acetic acid moiety.

    Substitution: Substitution reactions, such as halogenation or nitration, can modify the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating mixtures (nitric acid and sulfuric acid) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(4-Ethylphenyl)-2-(piperidin-1-yl)acetic acid may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-2-(piperidin-1-yl)acetic acid would depend on its specific biological target. It may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-2-(piperidin-1-yl)acetic acid: Similar structure with a methyl group instead of an ethyl group.

    2-(4-Phenyl)-2-(piperidin-1-yl)acetic acid: Lacks the ethyl substitution on the phenyl ring.

Uniqueness

2-(4-Ethylphenyl)-2-(piperidin-1-yl)acetic acid’s unique structural features, such as the ethyl group on the phenyl ring, may confer distinct biological activities or chemical properties compared to its analogs.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

2-(4-ethylphenyl)-2-piperidin-1-ylacetic acid

InChI

InChI=1S/C15H21NO2/c1-2-12-6-8-13(9-7-12)14(15(17)18)16-10-4-3-5-11-16/h6-9,14H,2-5,10-11H2,1H3,(H,17,18)

InChI Key

TYFUGOFIQZKNDT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C(=O)O)N2CCCCC2

Origin of Product

United States

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